molecular formula C19H17ClN2O2S B2920902 {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate CAS No. 318289-52-0

{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate

Cat. No.: B2920902
CAS No.: 318289-52-0
M. Wt: 372.87
InChI Key: JLKINBOZIAWNSL-UHFFFAOYSA-N
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Description

{5-[(2-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate is a pyrazole-based compound featuring a 2-chlorophenylsulfanyl group at position 5, a methyl group at position 1, a phenyl group at position 3, and an acetate ester at the 4-methyl position. Its molecular formula is C₁₈H₁₅ClN₂O₂S, with a molecular weight of 366.89 g/mol. The acetate ester enhances lipophilicity compared to its alcohol precursor, {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol, which has a molecular weight of 352.88 g/mol (). The compound’s structural characterization likely involves techniques such as NMR, IR, and EI-MS, as seen in analogous pyrazole derivatives ().

Properties

IUPAC Name

[5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-13(23)24-12-15-18(14-8-4-3-5-9-14)21-22(2)19(15)25-17-11-7-6-10-16(17)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKINBOZIAWNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N(N=C1C2=CC=CC=C2)C)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by changes in pH or temperature, while its efficacy could be influenced by interactions with other molecules in its environment.

Biological Activity

The compound {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN2OS, with a molecular weight of approximately 334.84 g/mol. The compound features a pyrazole ring with various substituents, which influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation or cancer progression, modulating their activity and leading to therapeutic effects.
  • Receptor Interaction : It can bind to receptors, altering signal transduction pathways and influencing cellular responses.

The presence of the chlorophenyl and sulfanyl groups enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that similar compounds demonstrated significant antiproliferative effects on human cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases. In vitro studies demonstrated reduced expression of TNF-alpha and IL-6 in treated macrophages.

Antimicrobial Properties

Preliminary tests indicated that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development .

Case Studies

  • Anticancer Efficacy : A recent study evaluated the effects of various pyrazole derivatives on human glioblastoma cells. The results indicated that compounds with similar structures to this compound had significant cytotoxicity, leading to cell cycle arrest and apoptosis .
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in a marked reduction in paw swelling and joint inflammation, correlating with decreased levels of inflammatory markers in serum .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryInhibition of cytokine production
AntimicrobialActivity against bacterial strains

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₁₈H₁₅ClN₂O₂S 366.89 2-Chlorophenylsulfanyl, methyl acetate ester Acetate ester; mono-chloro; moderate lipophilicity
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (318248-41-8) C₁₇H₁₃Cl₃N₂S 381.72 2,4-Dichlorophenylsulfanyl, chloro at pyrazole position 5 Tri-chloro substitution; higher lipophilicity and steric bulk
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate (318248-32-7) C₂₄H₁₈Cl₂N₂O₂S 469.38 4-Chlorophenylsulfanyl, 4-chlorobenzoate ester Bulky benzoate ester; di-chloro; enhanced metabolic stability
Methyl 2-{(acetyloxy)[5-(2-chlorophenyl)-4-iodo-1-phenyl-1H-pyrazol-3-yl]methyl}acrylate (3e) C₂₁H₁₆ClINO₃S 555.68 2-Chlorophenylsulfanyl, iodo at pyrazole position 4, acrylate ester Iodo substituent for potential radio-labeling; acrylate ester
{5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol (318247-56-2) C₁₇H₁₅BrN₂OS 375.29 4-Bromophenylsulfanyl, methanol Bromine’s larger atomic size; polar alcohol group

Key Observations :

Halogen Effects: The 2-chlorophenyl group in the target compound offers moderate electronic effects compared to 4-bromophenyl () or 2,4-dichlorophenyl (). Bromine’s larger size may enhance van der Waals interactions in biological targets but increases molecular weight.

Ester Functionalization :

  • The acetate ester in the target compound is smaller and more metabolically labile than the 4-chlorobenzoate ester (), which may resist hydrolysis by esterases.
  • The acrylate ester in 3e () introduces α,β-unsaturated carbonyl reactivity, enabling Michael addition or polymerization.

Structural Analogues with Heterocycles :

  • Compounds like 7c–7f () incorporate 1,3,4-oxadiazole or thiazole rings, enhancing hydrogen-bonding capacity compared to the pyrazole core.

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